molecular formula C6H13ClO2S B13286635 2-Methylpentane-1-sulfonyl chloride

2-Methylpentane-1-sulfonyl chloride

Cat. No.: B13286635
M. Wt: 184.69 g/mol
InChI Key: IOBOQLMHBUFMAK-UHFFFAOYSA-N
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Description

2-Methylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative of 2-methylpentane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the 2-methylpentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentane-1-sulfonyl chloride can be synthesized through the reaction of 2-methylpentane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

[ \text{2-Methylpentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form 2-methylpentane-1-sulfonic acid.

    Oxidation Reactions: Under specific conditions, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

    Sulfonamides: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfonic Acids: Formed from reduction or oxidation reactions.

Scientific Research Applications

2-Methylpentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial properties.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Ethanesulfonyl Chloride: Similar structure but with an ethyl group instead of a methylpentane chain.

    Propane-1-sulfonyl Chloride: Contains a propane chain with a sulfonyl chloride group.

Uniqueness

2-Methylpentane-1-sulfonyl chloride is unique due to its branched alkane structure, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the methyl group on the pentane chain can also affect the steric and electronic properties of the compound, making it distinct from other sulfonyl chlorides.

Properties

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

2-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C6H13ClO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3

InChI Key

IOBOQLMHBUFMAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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